Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester
Overview
Description
This compound, also known as Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester, is a chemical with the molecular formula C17H25NO5 . It is chemically similar to an amide .
Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 488.6±45.0 °C and a predicted density of 1.143±0.06 g/cm3 . Its pKa value is predicted to be 12.17±0.46 .Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, a related ester of carbamic acid, occurs in fermented foods and beverages, with implications for food safety due to its genotoxic and carcinogenic properties in various species. This compound's formation mechanisms, from simple ethanolysis of urea to photochemical oxidation of cyanide, and methods for its determination and reduction in food products, provide insights into handling similar compounds in food chemistry and safety assessments (Weber & Sharypov, 2009).
Carbamate Inhibitors of Acetylcholinesterase
Carbamates are known for their inhibitory action on acetylcholinesterase (AChE), a crucial enzyme in nerve function. Studies on the decarbamoylation of AChE by large carbamoyl groups reveal the complex interaction between carbamate inhibitors and AChE, suggesting potential applications in developing therapeutic agents and pesticides (Rosenberry & Cheung, 2019).
Environmental Presence and Toxicity of Phthalate Esters
Research on phthalate esters, structurally related to carbamic acid esters, highlights their widespread use as plasticizers and their occurrence in the environment, raising concerns about their potential health effects. Understanding the environmental behavior and toxicity of these compounds can inform the management and regulatory approaches for carbamic acid esters (Haman et al., 2015).
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those derived from carboxylic acids similar to carbamic acid esters, have shown significant antituberculosis activity. This suggests that carbamic acid derivatives could potentially be explored for their antimicrobial properties, particularly in the development of new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Applications in Polymer and Material Science
Carbamic acid esters are also of interest in the field of polymer and material science, where their unique reactivity and properties can be harnessed for developing new materials with specific functionalities. For example, the modification of xylan with carbamic acid esters has been explored for producing biopolymers with tailored properties (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
tert-butyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(20)18-9-13(19)11-6-7-14-12(8-11)10-21-17(4,5)22-14/h6-8H,9-10H2,1-5H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIVONGCNAQATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(=O)CNC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131574 | |
Record name | 1,1-Dimethylethyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452339-71-8 | |
Record name | 1,1-Dimethylethyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452339-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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